Di(pyridin-4-yl)amine

Coordination Polymers Metal-Organic Frameworks (MOFs) Crystal Engineering

Procure Di(pyridin-4-yl)amine (DPA) as a kinked, V-shaped dipyridyl ligand that enables coordination polymer architectures fundamentally inaccessible with rigid linear ligands. The central N-H hydrogen-bonding donor site directs supramolecular assembly into entangled networks—2-fold interpenetrated pcu, triply interpenetrated pts, and polycatenated graphitic layers. Essential for constructing MOFs with unique porosity, chemosensing probes for Cu²⁺/Hg²⁺/Pb²⁺ detection, and studying amino-functionalized ligand effects on gas adsorption. ≥98% purity; air-sensitive and hygroscopic—store under inert atmosphere.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 1915-42-0
Cat. No. B154608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(pyridin-4-yl)amine
CAS1915-42-0
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC2=CC=NC=C2
InChIInChI=1S/C10H9N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H,(H,11,12,13)
InChIKeyKDWIKPVYQSPYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(pyridin-4-yl)amine (CAS 1915-42-0) for Scientific Procurement: Ligand Properties and Key Differentiation from Linear Dipyridyl Analogs


Di(pyridin-4-yl)amine (DPA, CAS 1915-42-0), also known as 4,4'-dipyridylamine or bis(4-pyridyl)amine, is a symmetric N-centered bifunctional heterocyclic compound with the molecular formula C10H9N3 and molecular weight 171.20 g/mol . It comprises two pyridin-4-yl rings connected through a secondary amine nitrogen, creating a V-shaped (kinked) topology with a central N-H hydrogen-bonding donor site [1]. Commercial suppliers typically offer this compound at ≥98.0% purity (GC/T), and it appears as a white to amber powder or crystalline solid with a melting point of approximately 283 °C . Unlike rigid linear dipyridyl ligands such as 4,4′-bipyridine (4,4′-bpy), DPA is both air-sensitive and hygroscopic, requiring storage under inert atmosphere in a cool, dark environment .

Why 4,4′-Bipyridine or Other Linear Dipyridyl Ligands Cannot Substitute Di(pyridin-4-yl)amine in Coordination Polymer Synthesis


Direct substitution of di(pyridin-4-yl)amine (DPA) with the more common rigid rod ligand 4,4′-bipyridine (4,4′-bpy) fundamentally alters the structural topology of the resulting coordination polymers. In contrast to the rigid linear 4,4′-bpy, DPA possesses a kinked donor disposition (V-shaped geometry) arising from the central amine nitrogen bridge [1]. This kinked conformation, combined with the capacity for structure-directing hydrogen bonding via the central N-H moiety, consistently yields significantly different framework topologies, including unprecedented self-penetrated networks and varying degrees of interpenetration [1]. Consequently, experimental results demonstrate that substituting DPA with other dipyridyl ligands produces coordination polymers with entirely different crystal architectures, pore geometries, and functional performance [1].

Quantitative Evidence Guide: Measurable Differentiation of Di(pyridin-4-yl)amine versus Closest Analogs in MOF and Coordination Chemistry Applications


Di(pyridin-4-yl)amine (DPA) Generates Significantly Different Framework Topologies and Interpenetration Levels Compared to Rigid Linear 4,4′-Bipyridine in Divalent Metal Carboxylate Coordination Polymers

Coordination polymers constructed using the kinked ligand 4,4′-dipyridylamine (dpa) display structural topologies that are often significantly different from those based on the rigid rod tethering ligand 4,4′-bipyridine (4,4′-bpy). Unlike the linear 4,4′-bpy, the kinked donor disposition and hydrogen-bonding capability of dpa act as structure-directing factors [1]. This results in the generation of several unprecedented self-penetrated network topologies not observed with 4,4′-bpy-based systems [1].

Coordination Polymers Metal-Organic Frameworks (MOFs) Crystal Engineering

Introduction of Di(pyridin-4-yl)amine into Ni-MOF-74 Reduces NO Adsorption Capacity by 62.6% and NO/CO₂ Selectivity by 82.9% Compared to Unmodified Framework

Direct modification of Ni-MOF-74 with di(pyridin-4-yl)amine (DPA) significantly alters gas adsorption performance [1]. After DPA introduction, the NO adsorption capacity of Ni-MOF-74 decreased from 164.4 cc·g⁻¹ to 61.5 cc·g⁻¹ [1]. Simultaneously, the NO/CO₂ adsorption selectivity decreased from 247.7 to 42.4 [1]. This dramatic reduction is attributed to DPA coordination with Ni metal centers and pore blocking by the relatively large DPA molecule [1].

MOF Post-Synthetic Modification Gas Adsorption NO Separation

Di(pyridin-4-yl)amine-Modified Ni-MOF-74 Exhibits 44.5% Less Reduction in NO/CO₂ Selectivity Compared to 2,3-Diaminopyrazine-Modified Ni-MOF-74

When comparing amino-functionalized ligands for Ni-MOF-74 modification, di(pyridin-4-yl)amine (DPA, containing one –NH group) and 2,3-diaminopyrazine (DAP, containing two –NH₂ groups) both reduced performance relative to unmodified MOF [1]. However, the DPA-modified material retained an NO/CO₂ selectivity of 42.4, whereas the DAP-modified material exhibited a higher selectivity of 200.3 [1]. Relative to unmodified Ni-MOF-74 (selectivity 247.7), DPA caused an 82.9% reduction while DAP caused only a 19.1% reduction—a difference of 63.8 percentage points [1].

MOF Post-Synthetic Modification Gas Adsorption NO Separation

Di(pyridin-4-yl)amine-Containing Chemosensor Enables Simultaneous Naked-Eye Detection of Cu²⁺, Hg²⁺, and Pb²⁺ with Distinct Fluorescence Enhancement and Spectral Shifts

A BODIPY-based chemosensor functionalized with a dipyridylamino (DPA) receptor exhibits simultaneous sensitive recognition for Cu²⁺, Hg²⁺, and Pb²⁺ ions [1]. Upon addition of these metal ions in CH₃CN, the initial absorption maximum displays obvious blue shifts with color changes clearly observable by naked eye [1]. Fluorescence intensity is significantly enhanced, with new emission peaks appearing at 587 nm for Pb²⁺ and Hg²⁺ ions, and at 545 nm for Cu²⁺ ions [1].

Fluorescent Chemosensors Metal Ion Detection Optical Sensing

Di(pyridin-4-yl)amine Enables Supramolecular 2D-to-3D Layer Stacking via N-H···O Hydrogen Bonding in Metal-Glutarate Coordination Polymers

In isostructural coordination polymers of formulation [M(glu)(dpa)]ₙ (M = Co, Ni, Cu; glu = glutarate), neighboring 2D layers stack into a pseudo-3D crystal structure through supramolecular hydrogen bonding between the dpa amine units (N-H donors) and the semi-chelated glutarate oxygen atoms (acceptors) [1].

Supramolecular Chemistry Hydrogen Bonding Coordination Polymers

Scientifically Validated Application Scenarios for Di(pyridin-4-yl)amine (CAS 1915-42-0) in Research and Industrial Procurement


Synthesis of Entangled Metal-Organic Frameworks (MOFs) with Unprecedented Topologies and Controlled Interpenetration

Researchers seeking to construct coordination polymers with unique entangled architectures—including 2-fold interpenetrated pcu networks, triply interpenetrated pts lattices, or polycatenated graphitic layers—should procure di(pyridin-4-yl)amine as a kinked dipodal tethering ligand. The V-shaped donor disposition and hydrogen-bonding N-H functionality enable structural motifs that are fundamentally inaccessible using rigid linear ligands such as 4,4′-bipyridine. For example, hydrothermal synthesis with divalent metal adipates and dpa yields Co derivatives displaying 2-fold interpenetrated decorated pcu structures, Ni congeners manifesting unprecedented triply interpenetrated pts lattices, and Zn complexes possessing mutually inclined polycatenated graphitic layers [3].

Development of Optical Chemosensors for Simultaneous Multi-Metal Ion Detection

The dipyridylamino (DPA) moiety serves as an effective receptor unit in the design of colorimetric and fluorescent chemosensors. When conjugated to fluorophores such as BODIPY, the DPA group enables simultaneous sensitive recognition of Cu²⁺, Hg²⁺, and Pb²⁺ ions [3]. This application is supported by experimental evidence showing naked-eye observable color changes and distinct fluorescence enhancement with ion-specific emission wavelengths (587 nm for Pb²⁺/Hg²⁺ and 545 nm for Cu²⁺) upon metal binding, making DPA-functionalized probes valuable for environmental monitoring and analytical chemistry [3].

Investigation of Pore-Blocking and Active-Site Occupancy Effects in MOF Post-Synthetic Modification Studies

For researchers studying the effects of amino-functionalized ligand coordination on MOF porosity and gas adsorption performance, di(pyridin-4-yl)amine provides a well-characterized case study of severe performance degradation. The introduction of DPA into Ni-MOF-74 reduces NO adsorption capacity from 164.4 cc·g⁻¹ to 61.5 cc·g⁻¹ (62.6% reduction) and NO/CO₂ selectivity from 247.7 to 42.4 (82.9% reduction) [3]. These quantitative data establish DPA as a benchmark ligand for understanding the dual mechanisms of metal-site occupancy and pore constriction in post-synthetically modified MOFs, providing valuable insights for rational ligand selection in gas separation applications [3].

Construction of Supramolecular Assemblies Leveraging N-H···O Hydrogen Bonding for Pseudo-3D Architectures

Di(pyridin-4-yl)amine enables the construction of coordination polymers where 2D layers are stacked into pseudo-3D supramolecular architectures via N-H···O hydrogen bonding between the central amine unit and carboxylate oxygen atoms. This structure-directing interaction has been demonstrated in isostructural [M(glu)(dpa)]ₙ (M = Co, Ni, Cu) systems, where neighboring layers are organized into higher-dimensionality frameworks through dpa-mediated hydrogen bonding [3]. Procurement of dpa over non-hydrogen-bonding dipyridyl ligands is essential for accessing this specific supramolecular assembly pathway.

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